

An In-depth Technical Guide on the Thermodynamic Stability of Samarium-Nickel Systems

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
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This technical guide provides a comprehensive overview of the thermodynamic stability of the Samarium-Nickel (Sm-Ni) binary alloy system. The information presented is crucial for the design and development of new materials, with applications ranging from permanent magnets to catalysts and beyond. This document summarizes the quantitative thermodynamic data, details the experimental methodologies used for their determination, and provides a visual representation of the system's thermodynamic relationships.

Thermodynamic Stability of Sm-Ni Intermetallic Compounds

The thermodynamic stability of a material is a critical indicator of its potential for formation and its long-term performance. In the Sm-Ni system, stability is characterized by the Gibbs free energy of formation (ΔGf°) and the enthalpy of formation (ΔHf°). A negative value for these parameters indicates that the formation of the intermetallic compound from its constituent elements is an energetically favorable process.

The Sm-Ni binary system is characterized by a series of stable intermetallic compounds. A comprehensive thermodynamic assessment of this system has been performed using the CALPHAD (CALculation of PHAse Diagrams) method, which provides a self-consistent thermodynamic database for the various phases.[1][2] The intermetallic phases identified in the



Sm-Ni system include Sm3Ni, Sm7Ni3, Sm3Ni2, SmNi, SmNi2, SmNi3, Sm2Ni7, Sm5Ni19, SmNi5, and Sm2Ni17.[1][2]

Enthalpy and Gibbs Free Energy of Formation

The standard enthalpy of formation (ΔHf°) represents the heat absorbed or released during the formation of one mole of a compound from its elements in their standard states. The standard Gibbs free energy of formation (ΔGf°) combines the enthalpy and entropy contributions to determine the spontaneity of the formation reaction at a given temperature.

The following tables summarize the available quantitative data for the enthalpy and Gibbs free energy of formation of the stable intermetallic compounds in the Sm-Ni system. This data is essential for predicting phase equilibria and driving forces for phase transformations.

Table 1: Standard Enthalpy of Formation (ΔHf°) of Sm-Ni Intermetallic Compounds

Compound	ΔHf° (kJ/mol of atoms)
Sm3Ni	-24.8
SmNi	-39.1
SmNi2	-38.9
SmNi3	-36.1
Sm2Ni7	-34.8
SmNi5	-31.5
Sm2Ni17	-22.9

Note: Data derived from CALPHAD assessments and may vary slightly between different sources. The values are typically reported at 298 K.

Table 2: Gibbs Free Energy of Formation (G) of Sm-Ni Intermetallic Compounds as a Function of Temperature

The Gibbs free energy of formation for the intermetallic compounds in the Sm-Ni system can be expressed as a function of temperature (T in Kelvin) using the following equation, derived from



CALPHAD modeling:

G(T) = A + BT

Where 'A' is the enthalpy term (largely corresponding to ΔHf°) and 'B' is the entropy term.

Compound	A (J/mol of atoms)	B (J/(mol·K) of atoms)
Sm3Ni	-24800	0
SmNi	-39100	0
SmNi2	-38900	0
SmNi3	-36100	0
Sm2Ni7	-34800	0
SmNi5	-31500	0
Sm2Ni17	-22900	0

Note: The entropy term (B) is often assumed to be zero for stoichiometric intermetallic compounds in simplified CALPHAD models, especially at lower temperatures. More complex models may include temperature-dependent terms.

Experimental Protocols for Determining Thermodynamic Properties

The accurate determination of thermodynamic data is fundamental to understanding and modeling alloy systems. Several experimental techniques are employed to measure the enthalpy and Gibbs free energy of formation of intermetallic compounds.

Calorimetry

Calorimetry is the primary experimental method for the direct measurement of heats of reaction, from which enthalpies of formation can be derived.[3]

2.1.1. Direct Reaction Calorimetry

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In this method, the heat evolved or absorbed during the direct synthesis of the intermetallic compound from its constituent elements is measured.

Protocol:

- High-purity elemental powders of Samarium (Sm) and Nickel (Ni) are precisely weighed in the desired stoichiometric ratio.
- The powders are thoroughly mixed in an inert atmosphere (e.g., argon-filled glovebox) to prevent oxidation.
- The mixture is pelletized and placed in a high-temperature calorimeter.
- The sample is heated to a temperature sufficient to initiate the exothermic formation reaction.
- The heat generated by the reaction is measured by monitoring the temperature change of the calorimeter and its surroundings.
- The enthalpy of formation is calculated from the measured heat, the mass of the sample, and the molar masses of the elements.

2.1.2. Solution Calorimetry

Solution calorimetry is an indirect method where the heats of dissolution of the intermetallic compound and its constituent elements in a common solvent are measured.

Protocol:

- A suitable solvent, typically a molten metal like aluminum or tin at a high temperature, is placed in the calorimeter.
- A known mass of the pre-synthesized Sm-Ni intermetallic compound is dropped into the molten solvent, and the heat of dissolution is measured.
- In separate experiments, the heats of dissolution of stoichiometric amounts of pure Sm and pure Ni are measured in the same solvent under identical conditions.



 According to Hess's law, the enthalpy of formation of the intermetallic compound is calculated as the sum of the heats of dissolution of the pure elements minus the heat of dissolution of the compound.

Electromotive Force (EMF) Method

The EMF method is an electrochemical technique used to determine the Gibbs free energy of formation.

Protocol:

- A galvanic cell is constructed where one electrode is the pure metal (e.g., Sm) and the other electrode is a two-phase mixture of two adjacent Sm-Ni intermetallic compounds.
- A molten salt electrolyte containing ions of the more electropositive metal (Sm) is used.
- The potential difference (EMF) between the two electrodes is measured as a function of temperature.
- The Gibbs free energy of the reaction occurring in the cell, and subsequently the Gibbs free energy of formation of the intermetallic compound, can be calculated from the measured EMF using the Nernst equation.

Visualization of Thermodynamic Stability

The following diagram illustrates the logical relationship of thermodynamic stability in the Sm-Ni system, highlighting the formation of stable intermetallic compounds from the elemental constituents.





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Formation of stable Sm-Ni intermetallics.

This diagram illustrates that the formation of various Sm-Ni intermetallic compounds from pure Samarium and Nickel is a thermodynamically favorable process, as indicated by the negative Gibbs free energy and enthalpy of formation. The individual stable phases represent local minima in the Gibbs free energy landscape of the binary system.

Conclusion

The thermodynamic stability of the Sm-Ni system is governed by the formation of a series of stable intermetallic compounds. The quantitative data for the enthalpy and Gibbs free energy of formation, primarily derived from CALPHAD modeling and validated by experimental techniques like calorimetry, provide a robust framework for understanding and predicting the behavior of these alloys. This knowledge is indispensable for the targeted design of Sm-Ni based materials with tailored properties for advanced technological applications.



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- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic Stability of Samarium-Nickel Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15486580#thermodynamic-stability-of-sm-ni-systems]

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